![molecular formula C23H22N6O2 B2519013 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852439-99-7](/img/structure/B2519013.png)

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is a derivative of the pyrazolopyrimidine class. Pyrazolopyrimidines are a group of compounds that have been extensively studied for their potential therapeutic applications. They are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of various precursors. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones was achieved through a single-step condensation of carboxamide with aromatic aldehydes in the presence of iodine . This method demonstrates the potential for creating a wide array of pyrazolopyrimidine derivatives by altering the starting materials and reaction conditions.

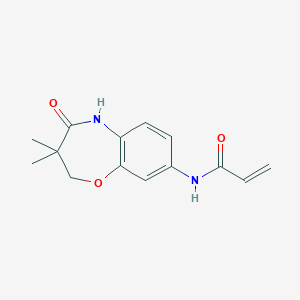

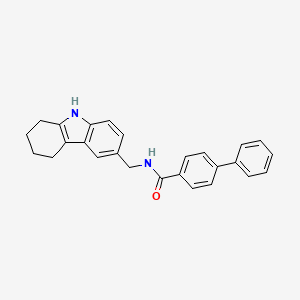

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The specific compound mentioned has additional phenyl and piperazine groups, which may influence its binding affinity and selectivity towards biological targets. The structure-activity relationship (SAR) is crucial in understanding how different substitutions on the pyrazolopyrimidine core affect biological activity .

Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions, including esterification, cycloaddition, and condensation reactions. For example, the esterification of pyrazolopyrimidinones with different alcohols leads to the formation of new ester-linked hybrids . Additionally, the use of 3-propargyl bromide in reactions with pyrazolopyrimidines can yield triazole regioisomers through 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidines are influenced by their molecular structure. The presence of substituents such as trifluoroethoxy groups can enhance the potency and selectivity of these compounds as phosphodiesterase 5 (PDE5) inhibitors . Moreover, the introduction of different side chains and substituents can significantly affect the therapeutic index and reduce side effects, such as ulcerogenic activity, as seen in the case of 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

- Synthesis and Biological Evaluation : A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential in anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Antiulcerogenic Activity

- Nonsteroidal Antiinflammatory Drugs (NSAIDs) : Syntheses of pyrazolo[1,5-a]pyrimidines indicated a relationship between structural modifications and anti-inflammatory properties, with some compounds showing antiulcerogenic properties (Auzzi et al., 1983).

Antimicrobial and Antioxidant Activities

- Antitubercular Studies : Novel homopiperazine-pyrimidine-pyrazole hybrids were synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis strains (Vavaiya et al., 2022).

- Antibacterial Pyrazolopyrimidine Derivatives : Synthesis of new pyrazolopyrimidine derivatives displayed significant antibacterial activity (Rahmouni et al., 2014).

Enzymatic Activity Enhancement

- Enhancement of Cellobiase Reactivity : Newly synthesized pyrazolopyrimidin-4-ones significantly increased the reactivity of cellobiase, an enzyme that breaks down cellulose (Abd & Awas, 2008).

Potential for Sildenafil Analogues

- Sildenafil Isostere Synthesis : Pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives were synthesized and evaluated for their anti‐phosphodiesterase‐5 activity, suggesting potential as sildenafil analogues (Su et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to targetDopamine D2 and D3 receptors , and Quorum Sensing pathways in bacteria . These targets play crucial roles in neurological signaling and bacterial cell-cell communication, respectively.

Mode of Action

Related compounds have shown to bind to the active site of their targets, leading to inhibition or activation of the target’s function .

Pharmacokinetics

Related compounds have shown good pharmacokinetics in preclinical species .

Result of Action

Related compounds have shown promising results in inhibiting bacterial growth and biofilm formation , and exhibiting high-affinity binding and functional affinities for the D3 receptor .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c30-21(27-13-11-26(12-14-27)18-7-3-1-4-8-18)16-28-17-24-22-20(23(28)31)15-25-29(22)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVCJDGGLSRPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)

![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2518945.png)

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)

![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)